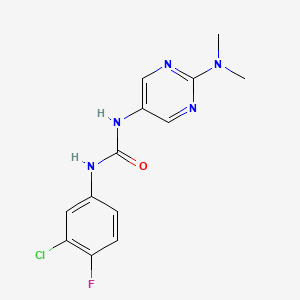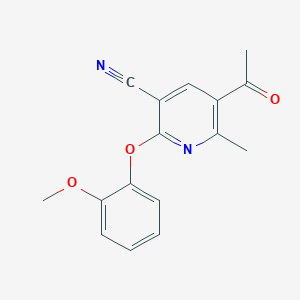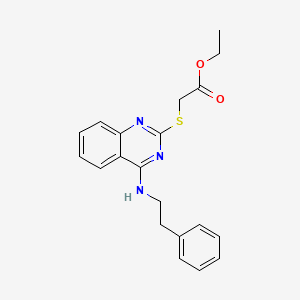
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first discovered by Pfizer in 2005 and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Supramolecular Chemistry and Dimerization Properties : Ureidopyrimidones, a class of compounds related to the specified chemical, have been studied for their strong dimerization properties via quadruple hydrogen bonding. These findings are significant in the field of supramolecular chemistry for building block applications (Beijer et al., 1998).
Synthesis and Properties of Fluorophosphoranes : Research on heterocyclic fluorophosphoranes, which are closely related to the specified compound, highlights their synthesis and properties. This work contributes to the understanding of the chemical behavior and potential applications of such compounds (Dunmur & Schmutzler, 1971).
Characterization of Cyclic Urea Adducts : Studies on cyclic urea adducts, specifically focusing on their preparation and spectroscopic studies, provide insights into their structural and chemical characteristics. Such research is valuable in the field of organometallic chemistry (Aitken & Onyszchuk, 1985).
Disassembly and Intercalation in Supramolecular Structures : Research demonstrates that ureido-4[1H]-pyrimidinone-based supramolecular structures can be disassembled and intercalated with ions like fluoride and lead, a finding that could have implications in materials science and nanotechnology (Yu et al., 2011).
Stability and Lifetime of Hydrogen Bonded Dimers : Studies on the dimerization constant and lifetime of ureido-4[1H]-pyrimidinone dimers provide crucial information about their stability and potential for use in designing novel molecular structures (Söntjens et al., 2000).
Synthesis of Pyrimidinones and Their Applications : Research into the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones reveals methods for creating novel compounds, potentially useful in various chemical applications (Bonacorso et al., 2003).
Conformational Studies of Heterocyclic Ureas : Investigations into the synthesis, conformation, and unfolding of heterocyclic ureas to form hydrogen-bonded complexes provide insights that are important for the development of new molecular structures and materials (Corbin et al., 2001).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN5O/c1-20(2)12-16-6-9(7-17-12)19-13(21)18-8-3-4-11(15)10(14)5-8/h3-7H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIZOZCPWGYDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)


![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)



![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)
![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)
![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)
![7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline](/img/structure/B2970213.png)
![N-(2-hydroxyethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2970214.png)